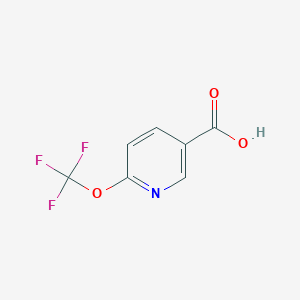

6-(Trifluoromethoxy)nicotinic acid

Vue d'ensemble

Description

6-(Trifluoromethoxy)nicotinic acid is a heterocyclic compound with the molecular formula C7H4F3NO3 . It has an average mass of 207.107 Da and a monoisotopic mass of 207.014328 Da . It is a useful research chemical used in the preparation of potent and highly selective (piperidin-4-yl)pyrido[3,2-d]pyrimidine based in vitro probe BAY-885 for the Kinase ERK5 .

Molecular Structure Analysis

The molecular structure of 6-(Trifluoromethoxy)nicotinic acid consists of a pyridine ring with a carboxylic acid group at the 3-position and a trifluoromethoxy group at the 6-position .Physical And Chemical Properties Analysis

6-(Trifluoromethoxy)nicotinic acid has a density of 1.5±0.1 g/cm³ . It has a boiling point of 232.6±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.6±3.0 kJ/mol . The flash point is 94.5±25.9 °C . The index of refraction is 1.478 . The molar refractivity is 38.4±0.3 cm³ . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It has 3 freely rotating bonds .Applications De Recherche Scientifique

Biosynthesis of Nicotine

The research conducted by Dawson et al. (1960) on the biosynthesis of nicotine from isotopically labeled nicotinic acids provides insights into the role of nicotinic acid derivatives in tobacco root cultures. It was found that the nicotine produced by tobacco roots showed substantial incorporation of various forms of nicotinic acid, except for nicotinic acid-6-t. This study suggests that the enzymatic conversion of nicotinic acid to nicotine may not proceed via oxidation at the 6-position, indicating the significance of the 6-position in the biosynthetic pathway (Dawson et al., 1960).

Role in Lipid Metabolism

Tunaru et al. (2003) identified that nicotinic acid, a B complex vitamin, plays a crucial role in lipid metabolism. It primarily decreases lipolysis in adipose tissue by inhibiting hormone-sensitive triglyceride lipase. This study shows that nicotinic acid binds to specific receptors (PUMA-G or HM74) in adipose tissue, leading to a decrease in cAMP levels and mediating the anti-lipolytic and lipid-lowering effects of nicotinic acid (Tunaru et al., 2003).

Vasorelaxation and Antioxidation Properties

Prachayasittikul et al. (2010) explored the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Their study indicates that these derivatives, including 2-(1-adamantylthio)nicotinic acid and its analogs, exert vasorelaxation effects and possess antioxidative activity. These findings suggest potential therapeutic applications for vascular health (Prachayasittikul et al., 2010).

Production of 6-Hydroxynicotinic Acid

Research on the enzymatic conversion of nicotinic acid to 6-hydroxynicotinic acid by microorganisms like Pseudomonas fluorescens highlights the biotechnological applications of nicotinic acid derivatives. The studies by Mizon (1995) and Hunt (1959) elucidate the microbial pathways involved in this conversion, indicating the potential for biocatalytic production of specific nicotinic acid derivatives (Mizon, 1995); (Hunt, 1959).

Inhibitory Effects on Atherosclerosis

Lukasova et al. (2011) demonstrated that nicotinic acid inhibits the progression of atherosclerosis in mice through its receptor GPR109A, primarily expressed in immune cells. This study highlights the anti-inflammatory and cholesterol-modulating effects of nicotinic acid, which can be useful in treating atherosclerosis and related conditions (Lukasova et al., 2011).

Chemical Synthesis and Analysis

The synthesis and characterization of nicotinic acid derivatives, as studied by Dege et al. (2014), provide a framework for understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry and materials science (Dege et al., 2014).

Safety and Hazards

The safety information for 6-(Trifluoromethoxy)nicotinic acid indicates that it causes serious eye irritation (H319) and is harmful to aquatic life (H402) . Precautionary statements include washing skin thoroughly after handling, avoiding release to the environment, wearing eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mécanisme D'action

Target of Action

The primary target of 6-(Trifluoromethoxy)nicotinic acid is the Transient Receptor Potential Melastatin 8 (TRPM8) . TRPM8 is the predominant mammalian cold-temperature thermosensor and is a nonselective cation channel expressed in a subpopulation of sensory neurons in the peripheral nervous system . This includes nerve circuitry implicated in migraine pathogenesis: the trigeminal and pterygopalatine ganglia .

Mode of Action

6-(Trifluoromethoxy)nicotinic acid acts as an antagonist of the TRPM8 channel . As an antagonist, it binds to the TRPM8 receptor and inhibits its function, which can lead to a reduction in the perception of cold temperatures and potentially alleviate symptoms of conditions like migraines .

Biochemical Pathways

It is known that trpm8 is involved in the sensation of cold temperatures and pain perception . Therefore, by inhibiting TRPM8, 6-(Trifluoromethoxy)nicotinic acid could potentially affect these pathways and their downstream effects.

Pharmacokinetics

Medicinal chemistry efforts have focused on improving the drug-like properties of initial leads, particularly the removal of cyp3a4-induction liability and improvement of pharmacokinetic properties .

Result of Action

It is known that the compound has been evaluated in human clinical trials as a potent and highly selective antagonist of trpm8 . This suggests that it may have potential therapeutic effects in conditions related to this receptor, such as migraines .

Propriétés

IUPAC Name |

6-(trifluoromethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYMJNIRFKFWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678826 | |

| Record name | 6-(Trifluoromethoxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethoxy)nicotinic acid | |

CAS RN |

940895-85-2 | |

| Record name | 6-(Trifluoromethoxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1392377.png)

![1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1392385.png)

![1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392386.png)

![1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392387.png)

![1-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392388.png)

![1-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392390.png)

![1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392396.png)

![2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1392399.png)